molecular formula C23H26N2O3 B12145104 1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-methoxyphenyl)piperazine

1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B12145104
M. Wt: 378.5 g/mol
InChI Key: MFQNSELCTQMPLE-UHFFFAOYSA-N
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Description

1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the benzofuran core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-methoxyphenyl)piperazine would depend on its specific interactions with molecular targets. This might involve:

    Binding to Receptors: Interaction with specific receptors in biological systems to exert its effects.

    Enzyme Inhibition: Inhibition of specific enzymes to modulate biochemical pathways.

    Signal Transduction: Modulation of signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-phenylpiperazine
  • 1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-chlorophenyl)piperazine
  • 1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-hydroxyphenyl)piperazine

Uniqueness

1-(5-Ethyl-3-methyl-1-benzofuran-2-carbonyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

(5-ethyl-3-methyl-1-benzofuran-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N2O3/c1-4-17-9-10-20-18(15-17)16(2)22(28-20)23(26)25-13-11-24(12-14-25)19-7-5-6-8-21(19)27-3/h5-10,15H,4,11-14H2,1-3H3

InChI Key

MFQNSELCTQMPLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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